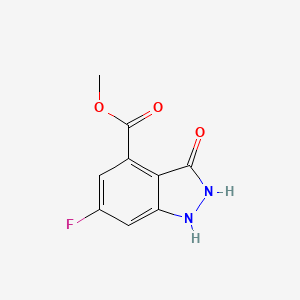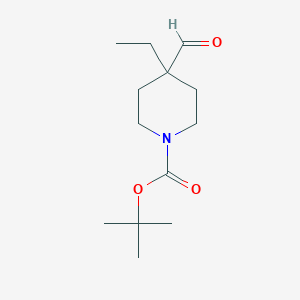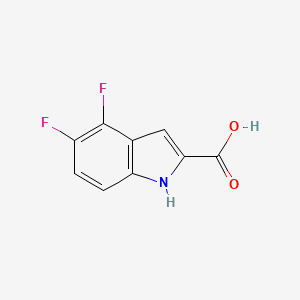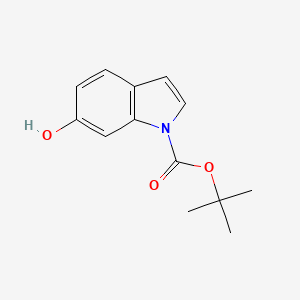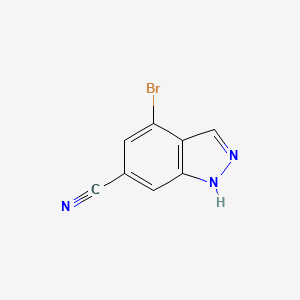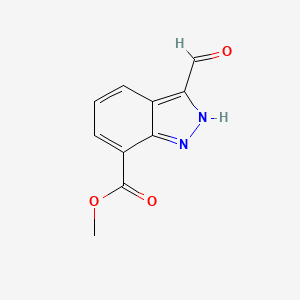
Ácido (2-formil-4,5-dimetoxi-fenil)borónico
Descripción general
Descripción
(2-Formyl-4,5-dimethoxyphenyl)boronic acid, also known as 2F-4,5-DMPBA, is a boronic acid derivative of phenol. It is a versatile platform molecule that has found application in a variety of scientific research fields due to its unique properties.
Aplicaciones Científicas De Investigación
Reacción de Acoplamiento de Suzuki-Miyaura
Este compuesto se puede utilizar en la reacción de acoplamiento de Suzuki-Miyaura para construir enlaces carbono-carbono . Esta reacción es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza ampliamente en la síntesis orgánica.
Síntesis de Ligandos de Carbeno N-Heterocíclicos
El compuesto se puede utilizar como precursor para la preparación de ligandos de carbeno N-heterocíclicos . Estos ligandos se utilizan a menudo en la química organometálica.
Formación de Ésteres Cíclicos
Los ácidos borónicos, incluido el ácido (2-formil-4,5-dimetoxi-fenil)borónico, tienen la capacidad de formar ésteres cíclicos con dioles . Esta propiedad es importante en muchas reacciones y procesos químicos.
Complejación de Aniones
Otra propiedad importante de los ácidos borónicos es su capacidad para complejar aniones . Esto puede ser útil en varios campos, como la química analítica y la ciencia de los materiales.
Investigación en Vías de Señalización
Este compuesto también se utiliza en investigaciones relacionadas con las vías de señalización . Estas vías son cruciales para comprender las funciones celulares y a menudo son un foco en la investigación biomédica.
Investigación en Proteasas Apoptosis
El ácido (2-formil-4,5-dimetoxi-fenil)borónico se utiliza en investigaciones que estudian la apoptosis de las proteasas . La apoptosis, o muerte celular programada, es un proceso vital en los organismos vivos, y las proteasas juegan un papel clave en este proceso.
Mecanismo De Acción
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Action Environment
The action, efficacy, and stability of (2-Formyl-4,5-dimethoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the boronic acid moiety. Moreover, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Análisis Bioquímico
Biochemical Properties
(2-Formyl-4,5-dimethoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation .
Cellular Effects
The effects of (2-Formyl-4,5-dimethoxyphenyl)boronic acid on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, (2-Formyl-4,5-dimethoxyphenyl)boronic acid can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, (2-Formyl-4,5-dimethoxyphenyl)boronic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, forming stable complexes. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, (2-Formyl-4,5-dimethoxyphenyl)boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Formyl-4,5-dimethoxyphenyl)boronic acid can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that (2-Formyl-4,5-dimethoxyphenyl)boronic acid can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of (2-Formyl-4,5-dimethoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme activation or enhanced metabolic activity. At high doses, it can become toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and altered metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which (2-Formyl-4,5-dimethoxyphenyl)boronic acid is effective without being toxic .
Metabolic Pathways
(2-Formyl-4,5-dimethoxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may inhibit or activate enzymes involved in the synthesis and degradation of metabolites, thereby influencing overall metabolic balance .
Transport and Distribution
Within cells and tissues, (2-Formyl-4,5-dimethoxyphenyl)boronic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of (2-Formyl-4,5-dimethoxyphenyl)boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence its activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, it may be directed to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes .
Propiedades
IUPAC Name |
(2-formyl-4,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKBAZGRLLTFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C=O)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647252 | |
| Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005346-96-2 | |
| Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)
![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)




